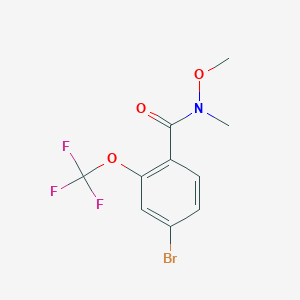
4-bromo-N-methoxy-N-methyl-2-(trifluoromethoxy)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-N-methoxy-N-methyl-2-(trifluoromethoxy)benzamide is a chemical compound characterized by its bromine, methoxy, and trifluoromethoxy functional groups attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-N-methoxy-N-methyl-2-(trifluoromethoxy)benzamide typically involves multiple steps, starting with the bromination of the corresponding benzamide precursor. The reaction conditions include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a suitable catalyst.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction parameters is common to achieve large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The bromine atom can be oxidized to form a bromate ion.
Reduction: The compound can be reduced to remove the bromine atom.
Substitution: The methoxy and trifluoromethoxy groups can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Various nucleophiles in the presence of a strong base.
Major Products Formed:
Bromate ion (BrO3-)
Reduced benzamide derivatives
Substituted benzamide derivatives
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its bromine and trifluoromethoxy groups make it a versatile intermediate in organic synthesis.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor binding assays. Its structural similarity to biologically active molecules makes it a useful tool in drug discovery.
Medicine: 4-Bromo-N-methoxy-N-methyl-2-(trifluoromethoxy)benzamide may be explored for its therapeutic potential. Its ability to interact with biological targets can lead to the development of new pharmaceuticals.
Industry: In the chemical industry, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its unique properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism by which 4-bromo-N-methoxy-N-methyl-2-(trifluoromethoxy)benzamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethoxy group, in particular, enhances the compound's binding affinity and selectivity towards these targets.
Molecular Targets and Pathways:
Enzymes: Inhibition of specific enzymes involved in metabolic pathways.
Receptors: Binding to receptors involved in signal transduction.
Comparison with Similar Compounds
4-Bromo-N-methoxy-N-methylbenzamide
2-(Trifluoromethoxy)benzamide
N-methoxy-N-methylbenzamide
Uniqueness: 4-Bromo-N-methoxy-N-methyl-2-(trifluoromethoxy)benzamide stands out due to the presence of both bromine and trifluoromethoxy groups, which confer unique chemical and biological properties compared to its similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its unique structure and reactivity make it a valuable compound for research and application.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
Molecular Formula |
C10H9BrF3NO3 |
|---|---|
Molecular Weight |
328.08 g/mol |
IUPAC Name |
4-bromo-N-methoxy-N-methyl-2-(trifluoromethoxy)benzamide |
InChI |
InChI=1S/C10H9BrF3NO3/c1-15(17-2)9(16)7-4-3-6(11)5-8(7)18-10(12,13)14/h3-5H,1-2H3 |
InChI Key |
ZLFUHYSRTDWTBE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=O)C1=C(C=C(C=C1)Br)OC(F)(F)F)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl N-[(2S)-1-cyano-1-hydroxy-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]carbamate](/img/structure/B15362977.png)
![2-[4-(Trideuteriomethoxymethyl)norbornan-1-yl]ethanol](/img/structure/B15362980.png)
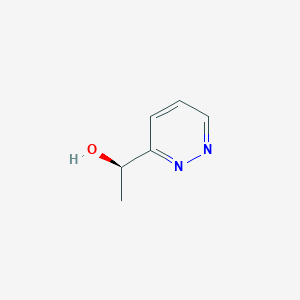
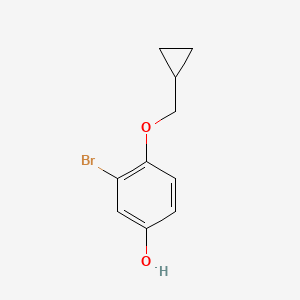
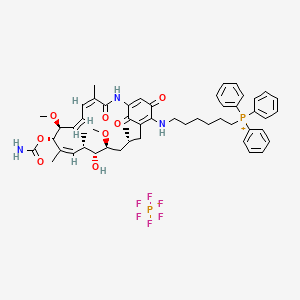
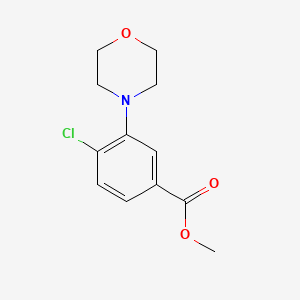
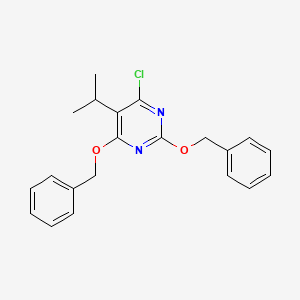

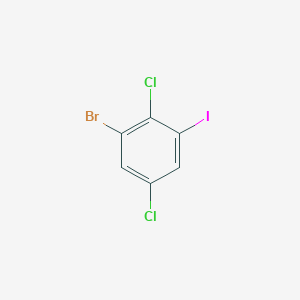

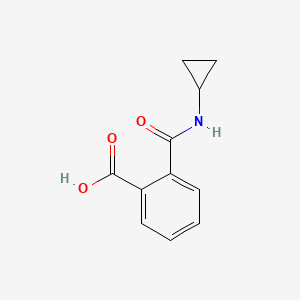
![tert-Butyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B15363067.png)

![ethyl 2-(2-butyl-4-Methyl-6-oxo-1-((2'-(1-trityl-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)Methyl)-1,6-dihydropyrimidin-5-yl)acetate](/img/structure/B15363080.png)
